N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide
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Overview
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide is a synthetic organic compound known for its potential applications in various fields of research and industry. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a benzyl group, a cyclopentyl group, and a propanamide moiety further enhances its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: The propanamide moiety can be synthesized through the reaction of the quinoline derivative with 3-cyclopentylpropanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the quinoline core, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Hydroxylated quinoline derivatives
Substitution: Alkylated quinoline derivatives
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide can be compared with other similar compounds, such as:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide: This compound features a dimethoxybenzamide moiety instead of a cyclopentylpropanamide group, which may result in different chemical reactivity and biological activity.
Phenyl N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate: This compound contains a carbamate group, which can influence its pharmacokinetic properties and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(14-10-18-6-4-5-7-18)25-21-12-13-22-20(16-21)11-15-24(28)26(22)17-19-8-2-1-3-9-19/h1-3,8-9,12-13,16,18H,4-7,10-11,14-15,17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQIPRFPXRMCLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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